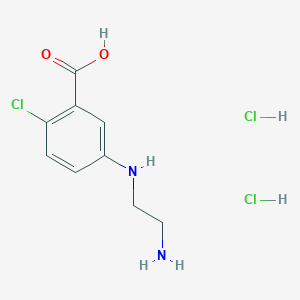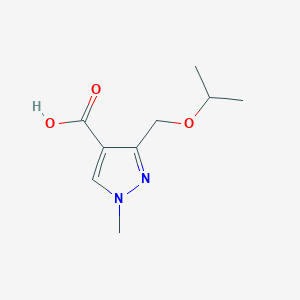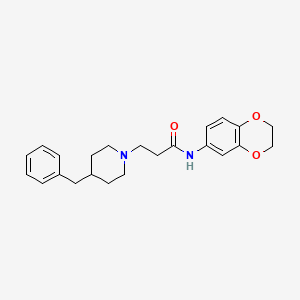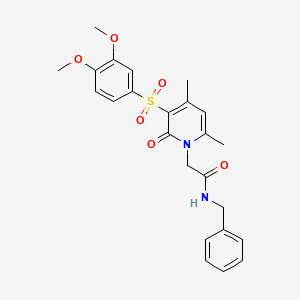![molecular formula C11H16N2O2 B2360396 Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane CAS No. 871239-62-2](/img/structure/B2360396.png)
Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane
Descripción general
Descripción
Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane is a chemical compound with the CAS number 871239-62-2 . It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular formula of this compound is C11H16N2O2 . Its molecular weight is 208.26 . The IUPAC name is tert-butyl 6-cyano-3-azabicyclo[3.1.0]hexane-3-carboxylate .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at 0-8 °C . .Aplicaciones Científicas De Investigación
Synthesis of Transition State Analogs
Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane and related compounds have been used in the synthesis of transition state analogs. These analogs are important in understanding enzymatic reactions and developing enzyme inhibitors. For example, the synthesis of azabicyclo[3.1.0]hexane transition state analogs has been explored, with applications in modeling glycosyltransfer transition states (Young & Horenstein, 2004).
Reductive Decyanation and Structural Analysis
The reductive decyanation process of N-protected 6-amino-3-azabicyclo[3.1.0]hexanecarbonitriles, which are structurally similar to this compound, has been studied. This process involves the removal of the cyano group and has implications for structural modifications and analysis (Vilsmaier, Milch, & Bergsträsser, 1998).
Development of Novel Synthetic Routes
Innovative synthetic methods have been developed using compounds similar to this compound. For instance, the synthesis of a 2-azabicyclo[3.1.0]hexane by rearrangement of a spirocyclic epoxide was reported, demonstrating new pathways in organic synthesis (Adamovskyi et al., 2014).
Palladium-Catalyzed Asymmetric Synthesis
Palladium-catalyzed asymmetric synthesis involving 3-azabicyclo[3.1.0]hexanes, structurally related to the compound , has been explored. This method allows the creation of chiral 3-azabicyclo[3.1.0]hexanes with high regio- and enantioselectivity, valuable for developing diverse molecular frameworks (Li et al., 2022).
Synthesis of Biologically Active Compounds
Azabicyclo[3.1.0]hexane-1-ols, related to this compound, have been utilized as intermediates for the asymmetric synthesis of pharmacologically active products. These compounds undergo ring cleavage and rearrangement, leading to biologically significant pyrrolidinones and dihydropyridinones (Jida, Guillot, & Ollivier, 2007).
Safety and Hazards
Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane may be harmful if swallowed and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
Propiedades
IUPAC Name |
tert-butyl (1S,5R)-6-cyano-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-5-8-7(4-12)9(8)6-13/h7-9H,5-6H2,1-3H3/t7?,8-,9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLPDUDIPJLXMZ-CBLAIPOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2360315.png)

![1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-carbaldehyde](/img/structure/B2360321.png)

![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline](/img/structure/B2360327.png)
![1-(5-Fluoro-2-methoxybenzenesulfonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2360328.png)


![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbenzamide](/img/structure/B2360333.png)



